molecular formula C11H13NO4 B3227302 Ethyl 2,6-dimethyl-3-nitrobenzoate CAS No. 1260854-92-9

Ethyl 2,6-dimethyl-3-nitrobenzoate

Cat. No.: B3227302
CAS No.: 1260854-92-9
M. Wt: 223.22 g/mol
InChI Key: SVWIHBNYDVDVRW-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions, a nitro group at the 3 position, and an ethyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of 2,6-dimethylbenzoic acid followed by esterification. The nitration step typically involves the reaction of 2,6-dimethylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3 position. The resulting 2,6-dimethyl-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2,6-dimethyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dimethyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,6-dimethyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzoic acid derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethyl-3-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:

    Ethyl 3-nitrobenzoate: Lacks the methyl groups at the 2 and 6 positions, resulting in different chemical reactivity and biological activity.

    Methyl 3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    2,6-Dimethyl-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

Properties

IUPAC Name

ethyl 2,6-dimethyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)10-7(2)5-6-9(8(10)3)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWIHBNYDVDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296189
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260854-92-9
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260854-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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